molecular formula C13H25NO2 B2395232 Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate CAS No. 2248288-42-6

Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate

Cat. No.: B2395232
CAS No.: 2248288-42-6
M. Wt: 227.348
InChI Key: DTXCOHNFOULWCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate typically involves the esterification of 3-(3-methylpiperidin-4-yl)propanoic acid with tert-butyl alcohol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents is carefully controlled to ensure the purity and consistency of the final product. Additionally, purification steps such as distillation or recrystallization are employed to isolate the desired ester.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield 3-(3-methylpiperidin-4-yl)propanoic acid and tert-butyl alcohol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water as a solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Hydrolysis: 3-(3-methylpiperidin-4-yl)propanoic acid and tert-butyl alcohol.

    Reduction: 3-(3-methylpiperidin-4-yl)propanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(4-methylpiperidin-4-yl)propanoate
  • Tert-butyl 3-(3-ethylpiperidin-4-yl)propanoate
  • Tert-butyl 3-(3-methylpiperidin-3-yl)propanoate

Uniqueness

Tert-butyl 3-(3-methylpiperidin-4-yl)propanoate is unique due to the specific positioning of the methyl group on the piperidine ring, which can influence its reactivity and interactions with other molecules. This structural uniqueness can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

tert-butyl 3-(3-methylpiperidin-4-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO2/c1-10-9-14-8-7-11(10)5-6-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXCOHNFOULWCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC1CCC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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